molecular formula C25H32N2O4S B11236697 6-tert-butyl-N-cyclohexyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-cyclohexyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11236697
M. Wt: 456.6 g/mol
InChI Key: GYYNJGVDEAWPHG-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, a cyclohexyl group, and a benzoxazine ring

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. The synthetic route typically begins with the preparation of the benzenesulfonyl chloride, which is then reacted with other intermediates to form the final compound. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial growth .

Comparison with Similar Compounds

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.

    Sulfonyl fluorides: These compounds are known for their stability and reactivity, making them useful in various chemical reactions.

    Phenethylamines: These compounds contain a phenethylamine moiety and are studied for their pharmacological properties . The uniqueness of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-CYCLOHEXYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-cyclohexyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H32N2O4S/c1-25(2,3)18-14-15-22-21(16-18)27(32(29,30)20-12-8-5-9-13-20)17-23(31-22)24(28)26-19-10-6-4-7-11-19/h5,8-9,12-16,19,23H,4,6-7,10-11,17H2,1-3H3,(H,26,28)

InChI Key

GYYNJGVDEAWPHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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